N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine

Description

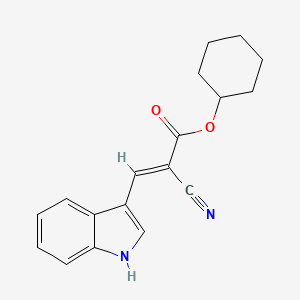

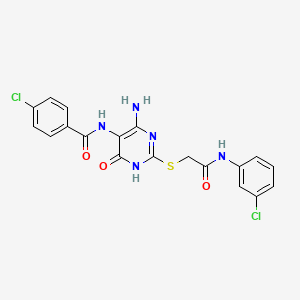

N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine is a chemical compound with the IUPAC name 7-nitro-1-nitroso-1,2,3,4-tetrahydronaphthalene . It has a molecular weight of 206.2 and is typically stored at room temperature . This compound is in the form of a powder and is known to exhibit diverse properties, finding applications in various scientific research fields, including organic synthesis, medicinal chemistry, and material science.

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O3/c13-11-10-3-1-2-7-4-5-8(12(14)15)6-9(7)10/h4-6,10H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine is a powder and is typically stored at room temperature . It has a molecular weight of 206.2 .Scientific Research Applications

Enzymatic Reduction in Cancer Research

Research on the enzymatic reduction of carcinogenic aromatic nitro compounds, including 2-nitroaphthalene, by rat liver extracts has provided insights into the metabolic pathways that may reduce the carcinogenic potential of these compounds. These studies highlight the enzymatic transformation of nitro compounds into less harmful amines, without the accumulation of hydroxylamines, which could have implications for understanding cancer risks associated with exposure to nitro compounds (Poirier & Weisburger, 1974).

Neuroprotective Strategies Against Parkinsonism

In neurodegenerative disease research, the inhibition of neuronal nitric oxide synthase has been shown to protect against MPTP-induced parkinsonism in baboons. This suggests a potential neuroprotective strategy against Parkinson's disease and implicates nitric oxide in the neurotoxicity associated with the condition (Hantraye et al., 1996).

Glutathione Conjugation in Toxicology

Studies on the metabolism of 1-nitronaphthalene, a mutagenic nitroaromatic compound, reveal its conversion into electrophilic metabolites that form glutathione conjugates. This research is crucial for understanding the toxicological impact of nitroaromatic compounds found in diesel engine emissions and urban airborne particles, providing insights into their potential health risks (Watt et al., 1999).

properties

IUPAC Name |

(NE)-N-(7-nitro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-11-10-3-1-2-7-4-5-8(12(14)15)6-9(7)10/h4-6,13H,1-3H2/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBBNFCFLAHMSJ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=NO)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(C=C2)[N+](=O)[O-])/C(=N/O)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430330 | |

| Record name | NSC174091 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58490-99-6 | |

| Record name | NSC174091 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC174091 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(but-2-en-1-yl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889265.png)

![N-(2-chlorobenzyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2889268.png)

![N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide](/img/structure/B2889273.png)

![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2889276.png)

![2-Amino-4-cyclohexyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2889278.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2889282.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2889283.png)

![3-(Dimethylamino)-2-[[(E)-2-(4-fluorophenyl)ethenyl]sulfonylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B2889286.png)